4,6-Dibromobenzooxazole-2-thione
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Overview
Description
4,6-Dibromobenzooxazole-2-thione is a heterocyclic compound with the molecular formula C7H3Br2NOS It is characterized by the presence of two bromine atoms at positions 4 and 6 on the benzoxazole ring, and a thione group at position 2
Mechanism of Action
Target of Action
Benzoxazole derivatives, to which this compound belongs, have been known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets .
Result of Action
Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromobenzooxazole-2-thione typically involves the bromination of benzooxazole derivatives One common method includes the reaction of benzooxazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromobenzooxazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide), and catalysts (palladium).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzooxazole derivatives.
Scientific Research Applications
4,6-Dibromobenzooxazole-2-thione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
4,6-Dibromobenzooxazole-2-thione can be compared with other benzoxazole derivatives, such as:
4,6-Dichlorobenzooxazole-2-thione: Similar structure but with chlorine atoms instead of bromine, potentially leading to different reactivity and biological activity.
4,6-Difluorobenzooxazole-2-thione: Fluorine atoms may impart different electronic properties and influence the compound’s behavior in chemical reactions.
4,6-Diiodobenzooxazole-2-thione:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which confer distinct chemical and biological properties.
Biological Activity
4,6-Dibromobenzooxazole-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. With a molecular formula of C7H3Br2NOS, this compound features significant bromination and a thione group, contributing to its unique chemical properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : This compound interacts with key biological targets involved in various diseases such as cancer, diabetes, and inflammation. The planar structure allows for π-π stacking and hydrogen bonding interactions, enhancing its binding affinity to target proteins.
- Biochemical Pathways : Benzoxazole derivatives have been shown to affect multiple biochemical pathways by inhibiting specific enzymes or receptors. These interactions can lead to antimicrobial, antitumor, and antioxidant effects.
Pharmacological Activities
This compound exhibits a range of pharmacological activities:
- Antimicrobial Activity : Studies indicate that this compound possesses significant antimicrobial properties against various pathogens. It has been evaluated for its effectiveness against bacteria and fungi.
- Antitumor Effects : Research has highlighted the anticancer potential of benzoxazole derivatives, including this compound. It has demonstrated cytotoxic effects on cancer cell lines through induction of apoptosis and cell cycle arrest.
- Antioxidant Properties : The compound also exhibits antioxidant activity, which may help mitigate oxidative stress-related damage in cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other benzoxazole derivatives:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
4,6-Dichlorobenzooxazole-2-thione | Chlorine atoms instead of bromine | Similar antimicrobial effects |
4,6-Difluorobenzooxazole-2-thione | Fluorine atoms may alter electronic properties | Potentially different reactivity |
4,6-Diiodobenzooxazole-2-thione | Iodine substitution impacts biological activity | Varies based on iodine's influence |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Efficacy : A study investigated the antimicrobial effects of various benzoxazole derivatives against clinical isolates. Results indicated that this compound exhibited potent activity against resistant strains of bacteria and fungi.
- Antitumor Activity : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest a promising role in cancer therapy.
- Oxidative Stress Mitigation : Research highlighted the antioxidant capacity of this compound in cellular models exposed to oxidative stress. The compound was shown to reduce reactive oxygen species (ROS) levels significantly.
Properties
IUPAC Name |
4,6-dibromo-3H-1,3-benzoxazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)11-7(12)10-6/h1-2H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCGAMAWAYOEJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=S)N2)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682074 |
Source
|
Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-48-6 |
Source
|
Record name | 4,6-Dibromo-1,3-benzoxazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70682074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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